N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Researchers screening thiazole-sulfonamide libraries often encounter redundant SAR due to lack of substitution diversity. This compound solves that with its unique 5-acetyl + 4-methoxyphenylsulfonyl pattern absent in common analogs. • Occupies underrepresented chemical space; ideal for kinase ATP-pocket and DHFR docking studies • HPLC ≥95% purity with 1H-NMR & HRMS confirmation • Directly comparable to non-acetylated and benzenesulfonyl analogs for SAR deconvolution Supplied with full analytical certification for reliable procurement.

Molecular Formula C20H18N2O5S2
Molecular Weight 430.49
CAS No. 941988-41-6
Cat. No. B2587738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
CAS941988-41-6
Molecular FormulaC20H18N2O5S2
Molecular Weight430.49
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O5S2/c1-13(23)19-18(14-6-4-3-5-7-14)22-20(28-19)21-17(24)12-29(25,26)16-10-8-15(27-2)9-11-16/h3-11H,12H2,1-2H3,(H,21,22,24)
InChIKeyAAOLHSUMRPJDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide: Chemical Identity & Sourcing


N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 941988-41-6) is a synthetic thiazole-sulfonylacetamide hybrid . Its structure incorporates a 5-acetyl-4-phenylthiazole core linked via an acetamide bridge to a 4-methoxyphenylsulfonyl moiety. This compound belongs to a broader class of thiazole derivatives extensively explored for antimicrobial and anticancer activities, yet it occupies a distinct chemical space defined by the simultaneous presence of the 5-acetyl substituent and the 4-methoxyphenylsulfonyl group—a combination absent in most literature-reported analogs [1]. As of the evidence cut-off, the compound appears predominantly in vendor catalogs as a research-grade screening compound, with no published primary pharmacological data identified .

Unique chemical scaffold with 5-acetyl and 4-methoxyphenylsulfonyl groups
Research-grade screening compound; no published primary pharmacological data available
Intended for kinase, DHFR, and antimicrobial resistance screening workflows

Why Generic Substitution Fails for 941988-41-6


In the sulfonamide-thiazole chemical space, minor structural modifications yield profound differences in biological target engagement. The 5-acetyl group on the thiazole ring—absent in the closest commercially available analog, 2-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)acetamide—introduces a hydrogen-bond acceptor that can alter kinase ATP-pocket binding and DHFR inhibition profiles, as demonstrated in structurally related series [1]. Similarly, the 4-methoxyphenylsulfonyl group provides distinct electronic and steric properties compared to the unsubstituted benzenesulfonyl analog (CAS 895455-97-7). Class-level SAR data from Hussein et al. (2020) confirm that sulfonamide substitution patterns on the thiazole-acetamide scaffold directly modulate antimicrobial potency against multidrug-resistant strains and cytotoxic selectivity indices [1]. Consequently, procurement of a generic 'thiazole-sulfonamide' compound without the precise 5-acetyl-4-phenyl-4'-methoxysulfonyl substitution pattern cannot guarantee equivalent biological performance.

Missing 5-acetyl group The closest analog lacks the acetyl substituent, which may alter hydrogen-bond networks and target engagement in kinase/DHFR assays.
Benzenesulfonyl instead of 4-methoxyphenylsulfonyl Electronic and steric differences introduced by the methoxy group may shift antimicrobial potency and cytotoxicity profiles compared to the unsubstituted analog.

941988-41-6: Differentiation from Closest Analogs


5-Acetyl Substituent Structural Differentiation

The target compound features a 5-acetyl group on the thiazole ring. The closest commercially cataloged analog, 2-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)acetamide, lacks this acetyl substituent . In the class of N4-substituted sulfonamide-thiazole acetamides studied by Hussein et al. (2020), the introduction of acyl substituents at the thiazole 5-position was associated with enhanced DHFR binding affinity in molecular docking studies and altered cytotoxicity profiles against A549 lung carcinoma cells [1].

5-Acetyl Substituent
Class-level inference
Target: 5-Acetyl present Analog: No substituent at position 5
May alter kinase/DHFR target engagement context.
Quantitative impact not reported for this specific pair; class SAR suggests binding difference.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

4-Methoxyphenylsulfonyl vs. Benzenesulfonyl

The target compound contains a 4-methoxyphenylsulfonyl group. The direct benzenesulfonyl analog, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide (CAS 895455-97-7), substitutes the 4-methoxy group with hydrogen . In sulfonamide SAR studies, the electron-donating methoxy group has been shown to modulate both antimicrobial potency and cytotoxicity. For example, in the Hussein et al. (2020) series, compounds bearing electron-donating substituents on the sulfonamide phenyl ring exhibited altered MIC values against MRSA and differential selectivity indices (SI = IC50 normal cells / IC50 cancer cells) compared to unsubstituted analogs [1].

4-Methoxyphenyl vs. Benzenesulfonyl
Context-dependent
Target: 4-OCH₃ (σp -0.27) Analog: H (σp 0)
Electronic modulation may shift antimicrobial and cytotoxicity screening endpoints.
Biological differential not yet quantified for this pair; inferred from class SAR.
Antimicrobial Resistance Cytotoxicity Screening Medicinal Chemistry

Physicochemical Profile: LogP & Hydrogen Bonding

Based on in silico predictions, the target compound (MW 430.49 g/mol) has a calculated logP of approximately 2.8–3.2, placing it within optimal drug-like property space (Lipinski Rule of 5) . In comparison, the broader class of sulfonamide-thiazole acetamides reported by Hussein et al. (2020) exhibited a mean calculated logP of 3.5–4.5 for the most active antimicrobial compounds, suggesting that the target compound's combination of the polar 5-acetyl group and the moderately lipophilic 4-methoxyphenylsulfonyl group may offer a more favorable solubility-permeability balance [1].

Predicted logP Profile
Class-level inference
Target: logP ~2.8–3.2 Class avg: ~3.5–4.5
May support balanced solubility-permeability screening profile.
In silico prediction; experimental logP and ADME data to verify.
Drug-like Properties ADME Prediction Lead Optimization

941988-41-6: Application Scenarios


Kinase Inhibitor Screening Libraries

The 5-acetyl-thiazole core provides a pharmacophoric feature common to ATP-competitive kinase inhibitors. This compound is suitable for inclusion in targeted kinase profiling panels, where the 4-methoxyphenylsulfonyl group may confer selectivity advantages over unsubstituted phenylsulfonyl analogs [1]. Procurement for this application should require analytical certification (HPLC ≥95%) and structural confirmation via 1H-NMR and HRMS.

Antimicrobial Resistance (AMR) Drug Discovery

Based on class-level evidence that sulfonamide-thiazole acetamides inhibit DHFR and exhibit activity against multidrug-resistant bacterial strains [1], this compound can serve as a screening hit for AMR programs. Its unique substitution pattern (5-acetyl + 4-methoxyphenylsulfonyl) differentiates it from previously screened analogs and may access resistance-evading binding modes not explored in the Hussein et al. (2020) series.

Structure-Activity Relationship (SAR) Expansion

As a compound occupying an underrepresented region of thiazole-sulfonamide chemical space, it is valuable for SAR studies aimed at understanding the contribution of the 5-acetyl substituent to target binding, cellular potency, and selectivity. Researchers should compare it directly against the non-acetylated analog 2-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)acetamide and the benzenesulfonyl analog (CAS 895455-97-7) to isolate the pharmacological impact of each structural feature.

Computational Chemistry & Molecular Docking

The compound's well-defined, modular structure makes it an ideal candidate for molecular docking studies against DHFR, carbonic anhydrase isoforms, or kinase targets. The presence of both hydrogen-bond donor (amide NH) and multiple acceptor sites (acetyl C=O, sulfonyl S=O, methoxy O) enables the exploration of key binding interactions predicted to differentiate it from simpler thiazole analogs [1].

Application
Selection Property
Validation Focus
Kinase inhibitor profiling studies
5-acetyl pharmacophore context
Structural confirmation by NMR/HRMS
Antimicrobial screening studies
Sulfonamide-thiazole scaffold with 4-methoxyphenyl group
DHFR inhibition assay endpoints
SAR expansion studies
5-acetyl vs. non-acetyl analog comparison
Target engagement and selectivity endpoints
Molecular docking studies
Hydrogen-bond donor/acceptor profile
Binding mode prediction against DHFR/kinase targets
Quote Request

Request a Quote for N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.